molecular formula C15H10F3N3S B11081619 4-(2-pyridyl)-N-[3-(trifluoromethyl)phenyl]thiazol-2-amine

4-(2-pyridyl)-N-[3-(trifluoromethyl)phenyl]thiazol-2-amine

Cat. No.: B11081619
M. Wt: 321.3 g/mol
InChI Key: JFGHFYQWVHBVMX-UHFFFAOYSA-N
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Description

4-(2-pyridyl)-N-[3-(trifluoromethyl)phenyl]thiazol-2-amine is a compound that features a pyridine ring, a trifluoromethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-pyridyl)-N-[3-(trifluoromethyl)phenyl]thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine and trifluoromethylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminopyridine and 3-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst can yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-pyridyl)-N-[3-(trifluoromethyl)phenyl]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(2-pyridyl)-N-[3-(trifluoromethyl)phenyl]thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-pyridyl)-N-[3-(trifluoromethyl)phenyl]thiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine and thiazole rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Shares the trifluoromethyl and pyridine moieties but lacks the thiazole ring.

    Thiazolylpyridine: Contains both the thiazole and pyridine rings but does not have the trifluoromethyl group.

Uniqueness

4-(2-pyridyl)-N-[3-(trifluoromethyl)phenyl]thiazol-2-amine is unique due to the combination of its structural features. The presence of the trifluoromethyl group, pyridine ring, and thiazole ring imparts distinct physicochemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H10F3N3S

Molecular Weight

321.3 g/mol

IUPAC Name

4-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C15H10F3N3S/c16-15(17,18)10-4-3-5-11(8-10)20-14-21-13(9-22-14)12-6-1-2-7-19-12/h1-9H,(H,20,21)

InChI Key

JFGHFYQWVHBVMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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